Trpc6-pam-C20

Übersicht

Beschreibung

TRPC6-PAM-C20 ist ein selektiver, positiver allosterischer Modulator der transienten Rezeptorpotential-Kanäle vom kanonischen Typ 6 (TRPC6). Es ist bekannt für seine Fähigkeit, die Aktivierung von TRPC6-Kanälen zu verstärken, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen, einschließlich der Kalzium-Signaltransduktion und der neuronalen Aktivität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und beinhalten typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of TRPC6-PAM-C20 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TRPC6-PAM-C20 unterliegt hauptsächlich Reaktionen, die seine Interaktion mit TRPC6-Kanälen betreffen. Diese Reaktionen umfassen:

Aktivierung: this compound verstärkt die Aktivierung von TRPC6-Kanälen durch Erhöhung der intrazellulären Kalziumkonzentrationen.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, gehören organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und verschiedene Katalysatoren, die die Bildung des gewünschten Produkts erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte

Das Hauptprodukt der Reaktionen, die this compound betreffen, ist der aktivierte TRPC6-Kanal, der zu erhöhten intrazellulären Kalziumspiegeln und nachfolgenden physiologischen Effekten führt .

Wissenschaftliche Forschungsanwendungen

TRPC6-PAM-C20 is a selective positive allosteric modulator of the transient receptor potential canonical 6 (TRPC6) channels . It enhances the activation of TRPC6 channels, which are critical in calcium signaling and neuronal activity. this compound binds to the TRPC6 channel at an allosteric site, which is distinct from the active site, enhancing the channel’s response to its natural activators and increasing calcium influx into the cell. This leads to the activation of downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

- Neuroscience It is used to study the function of TRPC6 channels in neuronal signaling and neuroprotection. A study in International Journal of Molecular Sciences suggests that C20 might be recognized as a prospective TRPC6-specific compound that efficiently penetrates the blood-brain barrier, restores synaptic deficiency in vitro and in vivo, and recovers memory deficit .

- Cardiology Research has indicated that this compound can modulate cardiac function by influencing calcium signaling pathways in cardiac cells.

- Pharmacology It serves as a valuable tool for investigating the pharmacological properties of TRPC6 channels and developing potential therapeutic agents targeting these channels.

- Platelet Function This compound has been used to study platelet aggregation and its role in thrombotic diseases. Studies show that this compound can enhance wild-type and mutant TRPC6-mediated calcium influx . TRPC6 gain-of-function can enhance platelet activation .

Wirkmechanismus

TRPC6-PAM-C20 exerts its effects by binding to the TRPC6 channel at an allosteric site, distinct from the active site. This binding enhances the channel’s response to its natural activators, leading to increased calcium influx into the cell. The elevated intracellular calcium levels activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TRPC6-PAM-C10: Ein weiterer positiver allosterischer Modulator von TRPC6-Kanälen, jedoch mit unterschiedlicher Potenz und Selektivität.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Modulator von TRPC6-Kanälen. Seine Fähigkeit, die Aktivierung von TRPC6-Kanälen bei niedrigen Basiskonzentrationen von Diacylglycerol (DAG) zu verstärken, unterscheidet es von anderen Modulatoren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von TRPC6-abhängigen Signaltransduktionswegen und die Entwicklung potenzieller therapeutischer Wirkstoffe .

Biologische Aktivität

Transient receptor potential cation channel 6 (TRPC6) is a member of the TRP channel family, which plays a crucial role in various physiological processes, including calcium signaling in cells. TRPC6 is particularly significant in the context of platelet activation and neuronal protection during ischemic events. The compound TRPC6-PAM-C20 is recognized as a selective positive allosteric modulator of TRPC6, enhancing its activity and influencing various biological pathways.

This compound selectively activates TRPC6 over other TRP channels, enhancing calcium influx when used in conjunction with other agonists like OAG (1-oleoyl-2-acetyl-sn-glycerol). This synergistic effect has been observed in various experimental setups, indicating that this compound can significantly modulate cellular responses by increasing intracellular calcium concentrations, which is pivotal for processes such as platelet activation and neuronal survival during ischemic conditions .

Platelet Activation Studies

- Gain-of-Function Mutations : Research has shown that gain-of-function mutations in TRPC6 enhance platelet activation. In studies involving murine models with the E896K mutation, this compound was found to facilitate increased calcium influx and subsequent platelet activation compared to wild-type controls. This suggests that this compound can potentiate the effects of mutant channels, leading to enhanced integrin activation and phosphatidylserine (PS) exposure on platelets .

- Calcium Influx Dynamics : In vitro analyses demonstrated that the application of this compound resulted in significant increases in thrombin-induced calcium influx and PS exposure in mutant platelets, while wild-type platelets did not exhibit these enhancements. This indicates the compound's potential in modifying pathological states associated with altered TRPC6 activity .

Neuroprotective Effects

- Ischemic Stroke Models : In studies focusing on cerebral ischemia, activating TRPC6 through compounds like this compound demonstrated protective effects against neuronal death. The activation of TRPC6 channels was linked to the upregulation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival. This highlights the therapeutic potential of this compound in conditions like ischemic stroke where neuronal protection is paramount .

- Cellular Mechanisms : The modulation of calcium signaling through TRPC6 has been associated with reduced excitotoxicity from glutamate release, suggesting that this compound could mitigate damage from excessive calcium influx during ischemic events .

Comparative Data Table

| Study Focus | Effect of this compound | Observations |

|---|---|---|

| Platelet Activation | Enhanced calcium influx | Increased PS exposure and integrin activation |

| Ischemic Stroke | Neuroprotection | Upregulation of CREB and reduced neuronal death |

| Gain-of-Function Mutations | Potentiation of mutant effects | Significant increase in thrombin-induced responses |

Eigenschaften

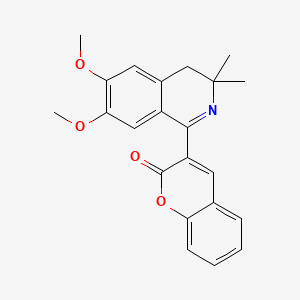

IUPAC Name |

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICUMZYPOCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.